5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is a chemical compound with the molecular formula C8H8BrF2NO. It is a fluorinated aniline derivative, characterized by the presence of bromine and fluorine atoms, as well as a fluoroethoxy group. This compound is used primarily as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a fluoroethoxy group. The reaction conditions often involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction and conditions. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific properties.
Biochemistry: Utilized in the study of enzyme inhibitors and other biologically active molecules
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-fluoro-2-methylaniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-4-fluoroaniline
Comparison: 5-Bromo-4-fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers different substitution patterns and functional group compatibility, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H8BrF2NO |
---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
5-bromo-4-fluoro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-3-7(12)8(4-6(5)11)13-2-1-10/h3-4H,1-2,12H2 |
InChI-Schlüssel |
OJPAVVWYBJOEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)OCCF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.